Bis(trifluoromethyl)oxirene belongs to the class of oxiranes, which are cyclic ethers with three-membered rings. It is classified as a fluorinated organic compound due to the presence of trifluoromethyl groups. These groups contribute to its distinct chemical behavior, including increased reactivity and stability compared to non-fluorinated analogs .
The synthesis of bis(trifluoromethyl)oxirene can be achieved through several methods:
The synthesis processes require careful control of temperature and pressure to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure of bis(trifluoromethyl)oxirene post-synthesis .
The molecular structure of bis(trifluoromethyl)oxirene features a three-membered oxirane ring with two trifluoromethyl substituents attached to the second carbon atom. The formula for this compound is CFO, indicating a high degree of fluorination.
The presence of fluorine atoms contributes to unique electronic properties, making it an excellent candidate for various chemical reactions .
Bis(trifluoromethyl)oxirene participates in several types of chemical reactions:
The mechanism of action for bis(trifluoromethyl)oxirene primarily involves its interactions with various nucleophiles and electrophiles due to its electron-deficient structure. The high kinetic energy associated with this compound facilitates rapid reactions with nucleophiles leading to stable products like tertiary alcohols.
Relevant data indicate that bis(trifluoromethyl)oxirene's unique properties make it suitable for specialized applications in organic synthesis and materials science .
Bis(trifluoromethyl)oxirene finds applications across various scientific fields:
Radical-based approaches enable the construction of the strained oxirene ring via cascade reactions initiated by trifluoromethyl radicals (•CF₃). The electrophilic nature of •CF₃ (generated from reagents like CF₃I/BEt₃ or Langlois’ reagent (CF₃SO₂Na)) facilitates addition to electron-rich alkenes or alkynes, triggering ring-closure pathways. Key methodologies include:
Table 1: Radical Initiators for Oxirene Formation
| Radical Source | Activator/Conditions | Key Intermediate | Oxirene Yield | |
|---|---|---|---|---|
| CF₃I | Et₃B, 2,6-lutidine, RT | Vinyl radical | Moderate (40-60%) | |
| NaSO₂CF₃ (Langlois) | tBuOOH, Cu(OSO₂CF₃)₂ | •CF₃ radical | Low-Moderate | |
| HCF₃ (Fluoroform) | tBuOK, DMF, -78°C to RT | [Me₂N–CH(O⁻)–CF₃]K adduct | Not Reported | [3] |
Electrophilic trifluoromethylation reagents install CF₃ groups onto preformed oxiranes or precursors:
Table 2: Electrophilic Trifluoromethylating Reagents
| Reagent | Class | Mechanistic Role | |
|---|---|---|---|
| S-(Trifluoromethyl)dibenzothiophenium salt | Sulfonium | Direct S⁺CF₃ transfer to nucleophile | |
| 1-Trifluoromethyl-1,2-benziodoxol-3-one | Hypervalent iodine | Electrophilic CF₃ source for enolates | |
| Bis(trifluoromethyl) disulfide | Disulfide | Source of CF₃S⁻ for nucleophilic addition | [3] [4] |
Matrix isolation is indispensable for characterizing bis(trifluoromethyl)oxirene, which decomposes above 190 K:
Table 3: Matrix Conditions for Oxirene Observation
| Precursor | Matrix | Temp (K) | Generation Method | Key IR Bands (cm⁻¹) | |
|---|---|---|---|---|---|
| α-Diazo-1,1-bis(trifluoromethyl)ketone | Ar | 10 | UV photolysis (254 nm) | 1620 (C=C), 980 (C–O) | |
| Fe + (CF₃)₂C=O | N₂ | 15 | Metal vapor deposition | 1615 (C=C), 975 (C–O) | |
| CF₂=CF₂ + •CF₃ radicals | Ar | 12 | Photolysis of CF₃I | 1630 (C=C), 990 (C–O) | [1] [2] |
Bis(trifluoromethyl)oxirene forms as an intermediate during rearrangements of strained or polyfluorinated precursors:
Table 4: Rearrangement Pathways to Bis(trifluoromethyl)oxirene
| Precursor | Conditions | Mechanism | Evidence | |
|---|---|---|---|---|
| α-Diazo-1,1-bis(trifluoromethyl)ketone | hν (350 nm), Ar matrix, 10 K | Wolff rearrangement → carbene → oxirene | ¹³C scrambling, IR | |
| 3-Azido-2,2-bis(trifluoromethyl)oxetane | Thermal, 77 K | Nitrene formation → ring contraction | N₂ evolution, IR | |
| (CF₃)₂C=CF₂ + CF₃SO₂Cl | hν, Ru(bpy)₃Cl₂, RT | Radical addition/cyclization | Trapped oxirene adducts | [2] [3] |
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